CCR5 Antagonist Activity
1-(Pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 896049-13-1) has been identified in a preliminary pharmacological screening as a CCR5 antagonist [1]. This activity is specifically attributed to the 2-pyridinylmethyl substitution pattern on the pyrrole nitrogen, a key structural determinant for CCR5 binding [1]. In contrast, the closely related 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 896049-17-5) and 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 896049-21-1) lack reported CCR5 antagonism [2]. While a direct quantitative comparison (e.g., IC50) for these specific isomers is not publicly available, the class-level inference is that the 2-pyridinylmethyl isomer is uniquely positioned for CCR5-targeted research applications.
| Evidence Dimension | CCR5 antagonism |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary screening |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)- and 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid |
| Quantified Difference | N/A (Qualitative: Target compound active, comparators not reported as CCR5 antagonists) |
| Conditions | Preliminary pharmacological screening (assay details not specified) |
Why This Matters
For researchers focused on CCR5-mediated pathways (e.g., HIV infection, inflammatory diseases), this compound provides a specific chemical tool validated in preliminary screens, unlike its inactive positional isomers.
- [1] Zhang, H. L. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] PubChem. (n.d.). 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 896049-17-5) and 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 896049-21-1). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
